[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-oxoazepan-1-yl)acetate
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Overview
Description
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-oxoazepan-1-yl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanocyclohexyl group, an oxoethyl group, and an oxoazepan group.
Preparation Methods
The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-oxoazepan-1-yl)acetate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the cyanocyclohexylamine, which is then reacted with an oxoethyl ester to form the intermediate product. This intermediate is further reacted with an oxoazepan derivative to yield the final compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-oxoazepan-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanocyclohexyl group can be replaced by other nucleophiles under suitable conditions
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-oxoazepan-1-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting downstream processes .
Comparison with Similar Compounds
Compared to similar compounds, [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-oxoazepan-1-yl)acetate stands out due to its unique combination of functional groups. Similar compounds include:
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Phenethylamine derivatives: Known for their applications in pharmaceuticals and organic synthesis.
Heterocyclic compounds: Often used as inhibitors in biochemical studies.
This compound’s distinct structure provides unique reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-oxoazepan-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c18-13-17(8-4-2-5-9-17)19-14(21)12-24-16(23)11-20-10-6-1-3-7-15(20)22/h1-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAOIWGQORBLJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(=O)OCC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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